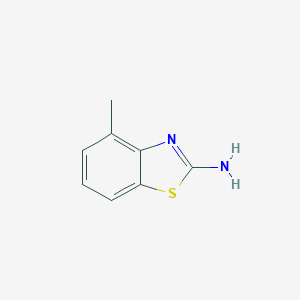

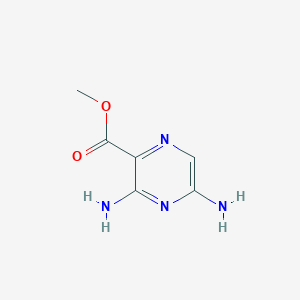

Methyl 3,5-diaminopyrazine-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, often involves reactions such as condensation of specific ketones with diamine precursors or through regioselective synthesis techniques. These processes are crucial for achieving the desired regioselectivity and yield of the target compound (Zhang, Haight, Ford, & Parekh, 2001). Additionally, methods such as Pd-catalyzed C–N Buchwald–Hartwig cross-coupling have been utilized for synthesizing novel methyl pyrazinecarboxylates, demonstrating the versatility of synthetic approaches in accessing these compounds (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. Studies have detailed the centrosymmetric molecular structure, indicating the presence of hydrogen-bond interactions within the crystal, showcasing the importance of structural analysis in understanding the compound's properties (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including cross-coupling, to yield compounds with potential antitumor activity. These chemical transformations are pivotal in exploring the compound's utility in synthesizing molecules with significant biological activities (Rodrigues et al., 2021).

Physical Properties Analysis

The physical properties of Methyl 3,5-diaminopyrazine-2-carboxylate and related compounds are typically characterized through methods such as vibrational spectroscopy, which provides insights into the compound's stability and reactivity. Such analyses are crucial for the development of new materials and for understanding the compound's behavior in various conditions (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Chemical Properties Analysis

The chemical properties of Methyl 3,5-diaminopyrazine-2-carboxylate, including its reactivity and interaction with other molecules, are central to its application in synthesis. For example, its reactivity in the formation of novel heterocyclic compounds through reactions with various reagents underlines the compound's versatility in organic synthesis (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).

Aplicaciones Científicas De Investigación

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3,5-diaminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVITOFKPGSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569063 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-diaminopyrazine-2-carboxylate | |

CAS RN |

1458-19-1 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.